Cabergoline specified impurity [EP] Cabergoline specified impurity [EP]
Brand Name: Vulcanchem
CAS No.: 126554-50-5
VCID: VC0193578
InChI: InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
SMILES: CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Molecular Formula: C29H42N6O3
Molecular Weight: 522.7 g/mol

Cabergoline specified impurity [EP]

CAS No.: 126554-50-5

VCID: VC0193578

Molecular Formula: C29H42N6O3

Molecular Weight: 522.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cabergoline specified impurity [EP] - 126554-50-5

Description

Cabergoline specified impurity [EP] is a compound related to cabergoline, an ergot derivative and a potent dopamine receptor agonist. Cabergoline is mainly used to treat hyperprolactinemic disorders and Parkinson’s disease. The European Pharmacopoeia (EP) defines specified impurities of cabergoline as critical for ensuring the quality and safety of the pharmaceutical product. Its chemical formula is C29H42N6O3, with a molecular weight of 498.69 g/mol. The European pharmacopoeial impurities A, B, C, and D of cabergoline have been synthesized for use in analytics .

The synthesis of cabergoline specified impurities involves multiple steps, often starting from ergocryptine . These steps include oxidation reactions using activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences to form aldehydes and carboxylic acids . Industrial production methods optimize reaction conditions to achieve high yields and purity, often using non-toxic reagents and functionalizing the carboxamide side chain to avoid hazardous chemicals. Impurities A, B, C, and D can represent synthesis intermediates or are formed via hydrolysis of amide bonds from cabergoline or other impurities .

Due to its structural similarity to cabergoline, Cabergoline specified impurity [EP] may exhibit some degree of dopaminergic activity. Cabergoline primarily functions by binding to dopamine D2 receptors in the pituitary gland, leading to decreased prolactin secretion. Toxicokinetic studies have shown that cabergoline and its metabolites can accumulate in various tissues, including milk in lactating animals, raising concerns about potential side effects and bioaccumulation in humans. One similar compound, N1-Ethylcarbamoyl Cabergoline, is also known as Cabergoline EP Impurity C .

CAS No. 126554-50-5
Product Name Cabergoline specified impurity [EP]
Molecular Formula C29H42N6O3
Molecular Weight 522.7 g/mol
IUPAC Name (6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Standard InChI InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
Standard InChIKey MNAGYQBVKIBCGP-GZGNHOFSSA-N
SMILES CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Canonical SMILES CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Purity > 95%
Synonyms (8β)-N8-[3-(Dimethylamino)propyl]-N1-ethyl-N8-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-1,8-dicarboxamide; (8β)-N8-[3-(dimethylamino)propyl]-N1-ethyl-N8-[(ethylamino)carbonyl]-6-(2-propenyl)--ergoline-1,8-dicarboxamide;
PubChem Compound 14380974
Last Modified Apr 15 2024

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